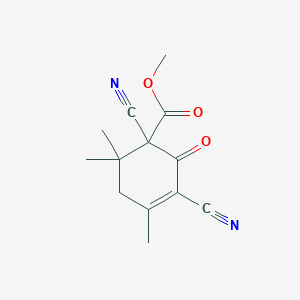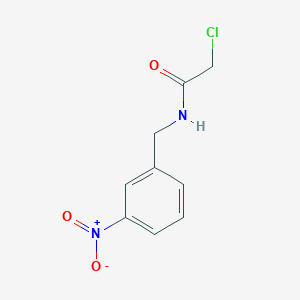
(4-氯喹啉-3-基)硼酸
描述
“(4-Chloroquinolin-3-yl)boronic acid” is a type of organoborane compound . It is a subclass of borinic acids [R2B(OH)], which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of borinic acids like “(4-Chloroquinolin-3-yl)boronic acid” can be achieved through several methods. One approach involves the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters). Another strategy is the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . Protodeboronation of pinacol boronic esters has also been reported .Molecular Structure Analysis
The molecular formula of “(4-Chloroquinolin-3-yl)boronic acid” is C9H7BClNO2 . Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .Chemical Reactions Analysis
Borinic acids are used in cross-coupling reactions . They have been applied in Suzuki–Miyaura couplings . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Chloroquinolin-3-yl)boronic acid” include a boiling point of 431.4±48.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm3 .科学研究应用
硼化喹啉的合成
(4-氯喹啉-3-基)硼酸在硼化喹啉的合成中发挥着重要作用。已经开发出一种涉及氯喹啉的 Pd 催化 C-4 硼化的创新方法,从而合成出硼化喹啉。这些化合物已进一步转化为氧杂硼烷、三氟硼酸盐和硼酸,表明了这种方法的多功能性。值得注意的是,这些硼化喹啉显示出作为 homeodomain 相互作用蛋白激酶 2 (HIPK2) 的潜在硼基抑制剂的前景,表明它们与生物医学研究相关 (Das 等人,2022)。
次氯酸根离子的检测
该化合物已被用于开发一种新型水溶性苯乙烯喹啉硼酸,它作为快速、选择性检测次氯酸根离子的比例试剂。这种化合物具有独特的性质,次氯酸根使 C-B 键氧化,导致显着的光谱位移,使其成为 ClO− 检测的有用工具,展示了其在分析化学应用中的潜力 (Wang 等人,2013)。
基于荧光的传感
据报道,(4-氯喹啉-3-基)硼酸及其衍生物在与二醇等糖类结合后会显着改变荧光强度。这种特性对于设计碳水化合物的化学传感器至关重要,使这些化合物在传感器技术和潜在的医学诊断中具有价值 (Laughlin 等人,2012)。此外,异喹啉硼酸因其在生理 pH 值下对含二醇化合物的极高亲和力而备受关注,加上结合后荧光发生显着变化,进一步强调了它们在传感器技术中的适用性 (Cheng 等人,2010)。
有机合成中的催化
(4-氯喹啉-3-基)硼酸的多功能性扩展到其在有机合成中的应用。它作为催化剂用于羟胺酸与醌亚胺缩酮的高对映选择性 aza-Michael 加成反应,展示了其在合成稠密官能化的环己烷中的效用,并突出了其在开发新型合成方法中的潜力 (Hashimoto 等人,2015)。
作用机制
Target of Action
The primary target of (4-Chloroquinolin-3-yl)boronic acid is the carbon-carbon bond formation in organic compounds . This compound is a type of organoboron reagent, which is widely used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed coupling reaction that forms a carbon-carbon bond between two organic groups .
Mode of Action
The mode of action of (4-Chloroquinolin-3-yl)boronic acid involves its interaction with a transition metal catalyst, typically palladium . The process begins with the oxidative addition of an electrophilic organic group to the palladium, forming a new Pd-C bond . This is followed by transmetalation, where the boronic acid group is transferred from boron to palladium . The resulting organopalladium complex then undergoes reductive elimination, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by (4-Chloroquinolin-3-yl)boronic acid, is a key biochemical pathway in organic synthesis .
Pharmacokinetics
The pharmacokinetics of (4-Chloroquinolin-3-yl)boronic acid, like other boronic acids, is influenced by its stability and reactivity . Boronic acids are generally stable and readily prepared, making them suitable for use in various chemical reactions . .
Result of Action
The primary result of the action of (4-Chloroquinolin-3-yl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules . The ability to form carbon-carbon bonds in a controlled and selective manner is crucial for the development of new drugs and therapies .
Action Environment
The action of (4-Chloroquinolin-3-yl)boronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires mild and functional group tolerant conditions . Additionally, certain boronic acids, including (4-Chloroquinolin-3-yl)boronic acid, can decompose in air, affecting their stability and efficacy . Therefore, the reaction conditions and storage environment play a crucial role in the action of this compound .
安全和危害
未来方向
属性
IUPAC Name |
(4-chloroquinolin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOYQAVBYWNJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2N=C1)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694503 | |
| Record name | (4-Chloroquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
745784-09-2 | |
| Record name | B-(4-Chloro-3-quinolinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745784-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloroquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine](/img/structure/B3282060.png)



silane](/img/structure/B3282084.png)






![6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282146.png)